Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate typically involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)acetate
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)butanoate
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)pentanoate
Uniqueness
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H14ClF
- Molecular Weight : 232.69 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antiviral , anti-inflammatory , and anticancer properties. The presence of halogen substituents (chlorine and fluorine) in its structure is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The specific mechanisms often involve inhibition of viral replication through interference with viral enzymes or host cell pathways. For instance, studies have shown that fluorinated compounds can disrupt the viral life cycle by targeting viral RNA polymerases or proteases, leading to reduced viral loads in infected cells .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. In vitro studies demonstrate that these compounds can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies. The compound's structural features suggest potential interactions with cancer-related pathways, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, often outperforming traditional chemotherapeutics like cisplatin in efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication and inflammation.
- Receptor Modulation : It can bind to receptors related to inflammatory processes or tumor growth, altering their signaling pathways.
- Gene Expression Regulation : Research suggests that such compounds can modulate the expression of genes associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H12ClFO2/c1-6(11(14)15-3)8-4-5-9(12)7(2)10(8)13/h4-6H,1-3H3 |
InChI Key |
FMIFCJRFDNRZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.